
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advances in recent years . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Synthesis Analysis
The synthesis of difluoromethylated compounds like “4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” has been a topic of research in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” is likely to be influenced by the presence of the difluoromethyl group . This group can significantly influence the reactivity and lipophilicity of the parent pyrazole molecule .Chemical Reactions Analysis
The chemical reactions involving “4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” are likely to involve difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .Scientific Research Applications
Synthesis of Novel Compounds
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride serves as a precursor or a reactive intermediate in the synthesis of complex molecules. It is involved in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which are known for their high thermal stability, mechanical strength, and low dielectric constants. These materials find applications in high-performance polymers for electronics and aerospace industries due to their inherent viscosities and amorphous nature, allowing them to be cast into transparent, flexible, and strong films (Xiao-Ling Liu et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, this compound facilitates the selective synthesis of heterocyclic sulfonamides, sulfonyl fluorides, and sulfonamides. A study demonstrates its use in a 3-step parallel medicinal chemistry protocol, showing its utility in efficiently synthesizing pyrazole-4-sulfonamides. This method has been expanded to rapidly access other heterocyclic sulfonyl fluorides, highlighting the compound's role in developing potential therapeutic agents (Joseph W. Tucker et al., 2015).
Pharmaceutical Research
A notable application in pharmaceutical research involves the synthesis of novel polyfluoro substituted pyrazoline type sulfonamides. These compounds are evaluated for their multi-target inhibitory effects against acetylcholinesterase and carbonic anhydrase I and II enzymes. The study reveals significant inhibitory profiles at nanomolar levels, indicating the potential of these compounds as lead structures for developing drugs targeting neurodegenerative diseases and glaucoma (C. Yamali et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to note that the safety and hazards of “4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride” may vary and specific safety data should be referenced when handling this compound.
Future Directions
The field of difluoromethylation, which includes compounds like “4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride”, is a rapidly advancing area of research . Future directions may include the development of new difluoromethylation reagents and methods, as well as the exploration of novel applications in medicinal chemistry, agrochemicals, and materials science .
properties
IUPAC Name |
4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-3-4(5(8)9)6(11(2)10-3)14(7,12)13/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWLECPLJSFUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)
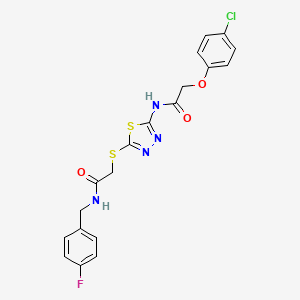
![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)
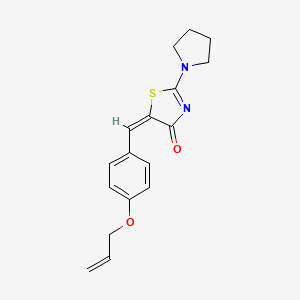
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
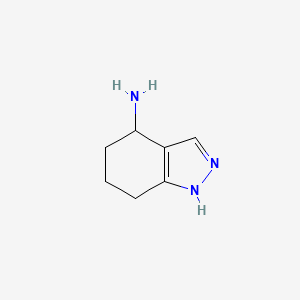
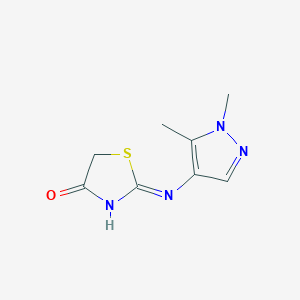
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)
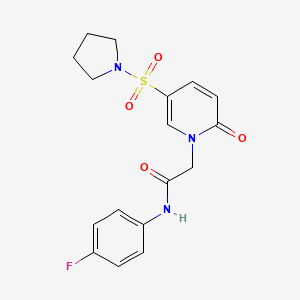
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)